molecular formula C7H12Br2 B2433162 1,1-Bis(bromomethyl)-3-methylcyclobutane CAS No. 1934676-04-6

1,1-Bis(bromomethyl)-3-methylcyclobutane

Cat. No.: B2433162
CAS No.: 1934676-04-6
M. Wt: 255.981
InChI Key: ZZFMMCXKZZGXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis(bromomethyl)-3-methylcyclobutane is an organic compound with the molecular formula C7H12Br2 It is a derivative of cyclobutane, featuring two bromomethyl groups and a methyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(bromomethyl)-3-methylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 3-methylcyclobutene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(bromomethyl)-3-methylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: 1,1-Bis(hydroxymethyl)-3-methylcyclobutane.

    Elimination: 3-Methylcyclobutene.

    Reduction: 1,1-Dimethyl-3-methylcyclobutane.

Scientific Research Applications

1,1-Bis(bromomethyl)-3-methylcyclobutane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound can be used in the synthesis of novel polymers with unique properties.

    Material Science: It is utilized in the development of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(bromomethyl)-3-methylcyclobutane in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the reagents and reaction conditions used.

Comparison with Similar Compounds

    1,1-Bis(bromomethyl)cyclopropane: Similar structure but with a cyclopropane ring.

    1,1-Bis(bromomethyl)cyclohexane: Similar structure but with a cyclohexane ring.

    1,1-Bis(chloromethyl)-3-methylcyclobutane: Similar structure but with chloromethyl groups instead of bromomethyl groups.

Uniqueness: 1,1-Bis(bromomethyl)-3-methylcyclobutane is unique due to its specific ring size and the presence of bromomethyl groups, which impart distinct reactivity compared to its analogs. The compound’s ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,1-bis(bromomethyl)-3-methylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2/c1-6-2-7(3-6,4-8)5-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFMMCXKZZGXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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